

# A Comparative Guide to DPEN and BINAP in Asymmetric Hydrogenation

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Compound of Interest

(1S,2S)-(-)-1,2Diphenylethylenediamine

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For researchers, scientists, and drug development professionals, the choice of chiral ligand is paramount in achieving high enantioselectivity in asymmetric hydrogenation. This guide provides an objective comparison of two widely utilized classes of ligands: 1,2-diphenylethylenediamine (DPEN) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), supported by experimental data and detailed protocols.

The efficacy of asymmetric hydrogenation, a cornerstone of modern synthetic chemistry, is critically dependent on the catalyst system employed. Ruthenium complexes incorporating chiral diphosphine ligands, such as BINAP, and chiral diamine ligands, like DPEN, have emerged as powerful tools for the stereoselective reduction of a broad range of substrates, including ketones, olefins, and imines.[1][2][3] This guide delves into a comparative analysis of DPEN and BINAP, offering insights into their performance, mechanistic nuances, and practical application.

## **Performance Comparison**

The combination of a chiral diphosphine and a chiral diamine ligand in ruthenium catalysts, often referred to as Noyori-type catalysts, has proven to be highly effective for the asymmetric hydrogenation of ketones.[1][2] The synergistic interaction between the two chiral ligands often leads to superior enantioselectivity and catalytic activity.

A comparative study on the hydrogenation of acetophenone reveals that a catalyst system incorporating both a BINAP derivative and a DPEN derivative can achieve high enantiomeric







excess (ee). For instance, the use of a trans-[RuCl2{(S)-binap}{(S,S)-dpen}] complex with a potassium tert-butoxide base in 2-propanol is a well-established system.[4] Another study highlights that a catalyst based on (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane (a non-BINAP diphosphine) in combination with (R,R)-DPEN can be slightly more enantioselective than the corresponding (R)-BINAP/(R,R)-DPEN combination for the hydrogenation of acetophenone, achieving 90% ee versus 86% ee, respectively.[5]

The BINAP/diamine-Ru catalyst system is particularly effective for the asymmetric reduction of both functionalized and simple ketones, including aromatic, heteroaromatic, and olefinic ketones.[1] For example, the hydrogenation of 2-acetylthiophene and 2-acetylfuran using a catalyst with a chiral diphosphine and (R,R)-DPEN yielded enantiomeric excesses greater than 90%.[5]



Subst rate	Catal yst Syste m	Base	Solve nt	Temp (°C)	Press ure (atm H <sub>2</sub> )	Time (h)	Conv ersio n (%)	ee (%)	Refer ence
Acetop henon e	trans- RuH(η ¹-BH4) [(S)- tolbina p] [(S,S)- dpen]	-	2- propan ol	RT	1	-	-	82 (R)	[6]
Acetop henon e	(S,S)- diphos phine/( R,R)- DPEN based Ru catalys t	-	-	-	-	-	-	90 (S)	[5]
Acetop henon e	(R)- BINAP /(R,R)- DPEN based Ru catalys t	-	-	-	-	-	-	86	[5]
Acetop henon e	rac- BINAP /(R,R)- DPEN based Ru	-	-	-	-	-	-	48	[5]



	catalys t								
2- Acetylt hiophe ne	(S,S)- diphos phine/( R,R)- DPEN based Ru catalys t	-	-	-	-	-	>90	>90	[5]
2- Acetylf uran	(S,S)-diphos phine/(R,R)-DPEN based Ru catalys	-	-	-	-	-	>90	>90	[5]
2- Acetyl pyridin e	(S,S)- diphos phine/( R,R)- DPEN based Ru catalys t	-	-	-	-	-	-	84	[5]
4- Acetyl pyridin e	(S,S)- diphos phine/( R,R)- DPEN based	-	-	-	-	-	-	81	[5]



	Ru catalys t								
2,4,4- Trimet hyl-2- cycloh exeno ne	(R)- tolBIN AP/(S, S)- DPEN based Ru catalys t	-	-	-	-	-	-	95	[5]
(Z)-2- propyli dene- y- butyrol actone	[RuCl( (S)- BINAP ) (benze ne)]Cl	NEt₃	-	-	-	-	-	95	
Dikete ne	[RuCl( (S)- BINAP ) (benze ne)]Cl	NEt₃	-	-	-	-	97 (select ivity)	92	
2- Methyl enetetr ahydro furan	BINAP -Ru(II) compl ex	-	-	-	-	-	-	91	

## **Experimental Protocols**

Detailed and reproducible experimental procedures are crucial for success in asymmetric hydrogenation. Below is a representative protocol for the asymmetric hydrogenation of acetophenone using a Ruthenium-BINAP/Diamine catalyst system.



Protocol: Asymmetric Hydrogenation of Acetophenone using a Ruthenium-BINAP/Diamine Catalyst

This protocol is adapted from studies on Noyori-type catalysts.[6][7]

#### Materials:

- trans-RuH(n¹-BH4)[(S)-tolbinap][(S,S)-dpen] or a similar Ru-diphosphine-diamine precatalyst
- Acetophenone
- 2-Propanol (anhydrous)
- Potassium tert-butoxide (t-BuOK) solution (e.g., 1 M in 2-propanol), if required
- Hydrogen gas (high purity)

#### Procedure:

- In a glovebox or under an inert atmosphere, charge a suitable pressure reactor with the ruthenium precatalyst and the substrate, acetophenone.
- Add anhydrous 2-propanol as the solvent.
- If a base is required to accelerate the reaction, add the specified amount of potassium tertbutoxide solution. The addition of a base can significantly increase the reaction rate, though the optimal concentration may vary.[6][8]
- Seal the reactor and purge it with hydrogen gas several times.
- Pressurize the reactor to the desired hydrogen pressure (e.g., 1-8 atm). [6][8]
- Stir the reaction mixture at the specified temperature (e.g., room temperature or 30°C) for the required duration.[6]
- Upon completion, carefully vent the hydrogen pressure.
- Remove the solvent under reduced pressure.



- The crude product can be purified by column chromatography on silica gel.
- The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral highperformance liquid chromatography (HPLC) or gas chromatography (GC).

## **Mechanistic Insights**

The mechanism of asymmetric hydrogenation catalyzed by Ru-BINAP/diamine complexes is often described as a nonclassical metal-ligand bifunctional mechanism.[6] This mechanism proposes that the reaction does not proceed through direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, it involves a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from the NH<sub>2</sub> group of the diamine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively. [6][8] The NH<sub>2</sub> unit of the diamine ligand plays a crucial role in this catalytic cycle.[6]

However, more recent computational studies suggest a revision to this mechanism, proposing an outer-sphere hydride transfer to form an ion pair as the rate- and enantio-determining step, without the involvement of a concerted pericyclic transition state.[4]

For BINAP-ruthenium catalyzed hydrogenation of  $\alpha$ -(acylamino)acrylic esters, a monohydride-unsaturate mechanism is proposed.[9][10] This pathway involves the initial formation of a Ru-H species followed by its reaction with the olefinic substrate.

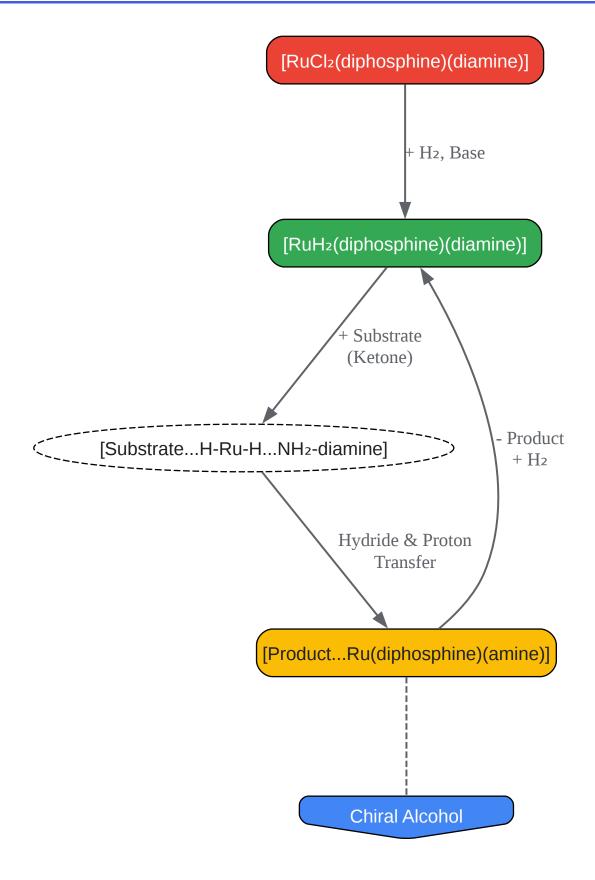
Below are diagrams illustrating the general experimental workflow and a simplified representation of the proposed catalytic cycle for ketone hydrogenation.



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**Caption:** A generalized experimental workflow for asymmetric hydrogenation.





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